Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole derivatives can vary widely depending on the specific compound
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely depending on their specific targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiazole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The thiazole derivative is then coupled with a piperazine derivative through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Substitution: The thiazole ring is prone to electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles for C-5 substitution, nucleophiles for C-2 substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonyl group, and a piperazine moiety, contributing to its diverse pharmacological properties. The molecular formula is C22H25N5O5S2, with a molecular weight of approximately 448.57 g/mol. It is soluble in organic solvents and stable under standard laboratory conditions.
Property | Value |
---|---|
Molecular Weight | 448.57 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Synthesized via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Attachment of the Benzothiazole Moiety : Achieved through nucleophilic substitution reactions.
- Piperazine Ring Formation : Created by reacting ethylenediamine with dihaloalkanes.
- Final Modifications : Involves sulfonylation and carbamoylation to introduce necessary functional groups.
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Such activity is attributed to the thiazole moiety's ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
Thiazole derivatives are also known for their anticancer activities. Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as Jurkat and HT-29. The compound's mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting Bcl-2 protein interactions .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Bcl-2 Inhibition : The compound binds to Bcl-2 proteins, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
- Antibacterial Mechanisms : Disruption of bacterial cell membrane integrity leads to cell death.
Study on Anticancer Activity
A study conducted on the anticancer effects of this compound revealed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Research
In vitro studies have shown that this compound significantly reduces TNF-alpha levels in macrophages, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 4-[4-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-11-13-26(14-12-25)33(29,30)17-9-7-16(8-10-17)20(27)24-21-23-19-15(2)5-4-6-18(19)32-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZFKJAWLUTRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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